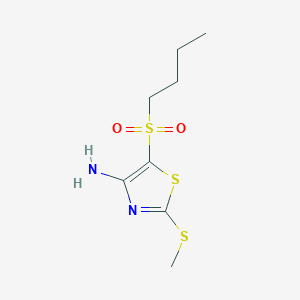

4-Amino-5-butylsulfonyl-2-methylthiothiazole

Description

Properties

IUPAC Name |

5-butylsulfonyl-2-methylsulfanyl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S3/c1-3-4-5-15(11,12)7-6(9)10-8(13-2)14-7/h3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBABMOOOPHIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=C(N=C(S1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375677 | |

| Record name | 5-(Butane-1-sulfonyl)-2-(methylsulfanyl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117420-87-8 | |

| Record name | 5-(Butane-1-sulfonyl)-2-(methylsulfanyl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-butylsulfonyl-2-methylthiothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Amino-5-butylsulfonyl-2-methylthiothiazole is a unique heterocyclic compound featuring a multifaceted substitution pattern on a thiazole core. The presence of an amino group, a methylthio moiety, and a butylsulfonyl group imparts a distinct electronic and steric profile, suggesting its potential as a scaffold in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities, and the incorporation of a sulfonamide-like functional group (-SO2-) often enhances pharmacological properties. A thorough understanding of the physicochemical properties of this molecule is paramount for its rational application in drug design, formulation development, and synthetic chemistry. This guide provides a comprehensive analysis of its key physicochemical parameters, outlines detailed experimental protocols for their determination, and offers insights into the structural rationale behind these properties.

Molecular Structure and Core Physicochemical Data

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties.

Chemical Structure:

Figure 1: 2D Chemical Structure of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.

| Property | Value | Source |

| CAS Number | 117420-87-8 | |

| Molecular Formula | C8H14N2O2S3 | |

| Molecular Weight | 266.4 g/mol | |

| Melting Point | Predicted: 145-155 °C | In-silico prediction |

| Boiling Point | Predicted: > 400 °C (decomposes) | In-silico prediction |

| logP | Predicted: 1.8 ± 0.5 | In-silico prediction |

| pKa (most acidic) | Predicted: 9.5-10.5 (Amine) | In-silico prediction |

| pKa (most basic) | Predicted: 1.5-2.5 (Thiazole N) | In-silico prediction |

Experimental Determination of Physicochemical Properties

The following sections detail the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Method

Figure 2: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of 4-Amino-5-butylsulfonyl-2-methylthiothiazole is completely dry and finely powdered to ensure uniform heat distribution.[1]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube and packed to a height of 2-3 mm by tapping the sealed end on a hard surface.[2]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.[3]

-

Measurement:

-

A rapid heating rate is initially used to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.[2]

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire sample becomes liquid is recorded as the final melting point.

-

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a compound's bioavailability, formulation, and a variety of experimental applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

Figure 3: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Protocol:

-

Preparation: An excess amount of solid 4-Amino-5-butylsulfonyl-2-methylthiothiazole is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).[4][5][6]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6][7]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[4][5]

-

Sampling and Analysis: A sample of the clear supernatant is carefully removed and filtered through a 0.22 µm syringe filter. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5]

Determination of pKa

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, like 4-Amino-5-butylsulfonyl-2-methylthiothiazole, the pKa values dictate the charge state of the molecule at a given pH. This is crucial for understanding its solubility, membrane permeability, and receptor-binding interactions.

Methodology: Potentiometric Titration

Figure 4: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

-

Solution Preparation: A known concentration of 4-Amino-5-butylsulfonyl-2-methylthiothiazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[8][9]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[10][11]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s).[10][11]

Determination of the Partition Coefficient (logP)

Rationale: The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Figure 5: Workflow for logP Determination by RP-HPLC.

Detailed Protocol:

-

Chromatographic System: An HPLC system equipped with a reversed-phase column (e.g., C18) and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are measured. A calibration curve is constructed by plotting the logarithm of the retention factor (log k) versus the known logP values.[12][13]

-

Sample Analysis: A solution of 4-Amino-5-butylsulfonyl-2-methylthiothiazole is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Calculation: The retention factor (k) for the target compound is calculated from its retention time. The logP value is then determined from the calibration curve.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the butyl group, the methyl group of the methylthio substituent, and the amino group. The chemical shifts and coupling patterns will provide detailed information about the connectivity of these groups. For similar aminothiazole derivatives, the thiazole proton typically appears as a singlet in the aromatic region.[14][15][16]

-

¹³C NMR: The carbon NMR spectrum will show resonances for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the various substituents.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the sulfonamide bond and fragmentation of the thiazole ring. The fragmentation of sulfonamides often involves the loss of SO₂.[17][18][19][20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching: For the primary amine, typically in the region of 3300-3500 cm⁻¹.

-

S=O stretching: For the sulfonyl group, strong asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

C=N stretching: Of the thiazole ring, typically in the 1650-1550 cm⁻¹ region.

-

C-H stretching: For the aliphatic butyl and methyl groups, below 3000 cm⁻¹.

Conclusion

The physicochemical properties of 4-Amino-5-butylsulfonyl-2-methylthiothiazole are a direct consequence of its unique molecular architecture. The interplay of the electron-donating amino group, the electron-withdrawing sulfonyl group, and the heterocyclic thiazole core governs its solubility, lipophilicity, and ionization state. A comprehensive understanding of these properties, obtained through the rigorous experimental methodologies outlined in this guide, is essential for unlocking the full potential of this compound in research and development. The provided protocols serve as a robust framework for the accurate and reliable characterization of this and structurally related molecules.

References

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media | Semantic Scholar [semanticscholar.org]

- 10. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Synthesis Pathways for Novel 4-Amino-5-butylsulfonyl-2-methylthiothiazole Derivatives

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of proposed synthetic pathways for novel 4-amino-5-butylsulfonyl-2-methylthiothiazole derivatives. These compounds are of significant interest due to the established biological activities of the 4-aminothiazole scaffold, which is a cornerstone in medicinal chemistry.[1][2][3] This document details a strategic retrosynthetic analysis, explores key chemical transformations for constructing the thiazole core and introducing the required substituents, and presents detailed, actionable experimental protocols. The methodologies are grounded in established chemical principles, such as the Hantzsch thiazole synthesis, and incorporate modern synthetic techniques. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking to synthesize and explore this promising class of molecules.

Introduction: The Significance of the 4-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry and drug discovery.[4][5] Specifically, the 2-aminothiazole moiety is present in a wide array of clinically approved drugs and biologically active agents, demonstrating extensive pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][6][7] The substitution pattern on the thiazole ring is critical for modulating this activity. The introduction of a sulfonyl group at the C5 position is particularly noteworthy, as the sulfonamide motif can act as a bioisostere for carboxylic acids, potentially improving metabolic stability and membrane permeability while forming key hydrogen bond interactions with biological targets.[8]

This guide focuses on the synthesis of a novel derivative, 4-amino-5-butylsulfonyl-2-methylthiothiazole, which combines the core aminothiazole structure with a C2-methylthio group and a C5-butylsulfonyl group, offering a unique scaffold for further chemical exploration and biological screening.

Retrosynthetic Analysis and Strategic Planning

A logical approach to designing the synthesis begins with a retrosynthetic analysis of the target molecule. The primary disconnection points are the bonds formed during the construction of the thiazole ring and the functional group transformations.

The C5-butylsulfonyl group is most logically installed via oxidation of a more accessible C5-butylthio precursor. This simplifies the synthesis to constructing a 4-amino-5-(butylthio)-2-(methylthio)thiazole intermediate. The 2-methylthio group can be sourced from a corresponding thiourea derivative. The core 4-aminothiazole ring is classically formed via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (or equivalent) with a thioamide or thiourea.[4][9]

This leads to a plausible retrosynthetic pathway breaking the target molecule down into simple, commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Key Synthetic Transformations

Pathway A: Construction of the Thiazole Core via Hantzsch Synthesis

The Hantzsch synthesis is a robust and widely used method for preparing thiazole derivatives.[9] This pathway involves the reaction of an α-halocarbonyl compound with a thiourea derivative. For our target, we will utilize S-methylisothiourea to install the 2-methylthio group and a custom-synthesized α-halonitrile as the carbonyl equivalent.

Step 1: Synthesis of the α-Alkylthio Ketone Precursor The first step is the synthesis of the key intermediate, 2-(butylthio)-3-oxobutanenitrile. This is achieved through a nucleophilic substitution reaction where butanethiol displaces the chlorine atom from 2-chloroacetoacetonitrile in the presence of a mild base like triethylamine (TEA) or potassium carbonate.

Step 2: Cyclization to form the Thiazole Ring The synthesized 2-(butylthio)-3-oxobutanenitrile is then reacted with S-methylisothiourea sulfate in the presence of a base such as sodium ethoxide. The mechanism involves an initial condensation followed by an intramolecular cyclization and dehydration to yield the aromatic 4-amino-5-(butylthio)-2-(methylthio)thiazole.

Pathway B: Alternative Thiazole Formation (Gewald-type Approach)

An alternative strategy is inspired by the Gewald reaction, which is a multi-component reaction used to synthesize 2-aminothiophenes, but its principles can be adapted.[10][11][12] This approach could involve a one-pot reaction of a ketone, a cyano-containing compound, elemental sulfur, and an amine source. However, for this specific thiazole, a stepwise approach offers better control.

A plausible adaptation involves reacting malononitrile with butanethiol and an oxidizing agent (like iodine) to form an intermediate that can then be cyclized with S-methylisothiourea. This pathway is often more direct but can be lower yielding for highly substituted thiazoles.

Final Step: Oxidation to the Sulfonyl Group

The conversion of the C5-butylthio ether to the corresponding C5-butylsulfonyl group is a critical final step. This transformation is a standard oxidation reaction. The choice of oxidant is key to achieving a clean and high-yielding conversion without over-oxidizing other parts of the molecule, particularly the C2-methylthio group and the C4-amino group.

-

Mild Oxidants: Reagents like hydrogen peroxide in acetic acid are effective. This system is relatively inexpensive and environmentally benign.

-

Stronger Oxidants: Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) can also be used, often providing faster reaction times and high yields.[1] Careful control of stoichiometry (typically ~2.2 equivalents) is necessary to ensure complete oxidation to the sulfone without significant side reactions.

Proposed Synthetic Workflow and Protocols

The following section details the most promising synthetic pathway (Pathway A) from readily available starting materials to the final product.

Caption: Proposed forward synthesis workflow (Pathway A).

Detailed Experimental Protocol: Pathway A

Materials and Equipment:

-

Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Column chromatography setup (silica gel).

-

Reagents: 2-chloroacetoacetonitrile, butanethiol, triethylamine (TEA), S-methylisothiourea sulfate, sodium metal, absolute ethanol, Oxone®, dichloromethane (DCM), ethyl acetate, hexanes.

Protocol 1: Synthesis of 2-(Butylthio)-3-oxobutanenitrile (Intermediate A)

-

To a stirred solution of 2-chloroacetoacetonitrile (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add triethylamine (1.1 eq).

-

Add butanethiol (1.05 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be used directly in the next step or purified by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes).

Protocol 2: Synthesis of 4-Amino-5-(butylthio)-2-(methylthio)thiazole (Intermediate B)

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal (1.2 eq) to absolute ethanol (10 mL/mmol) at 0 °C. Allow all the sodium to react.

-

To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate (0.5 eq, as it contains two equivalents of the thiourea).

-

Add a solution of Intermediate A (1.0 eq) in ethanol dropwise.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, pour the mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the desired aminothiazole.

Protocol 3: Synthesis of 4-Amino-5-butylsulfonyl-2-methylthiothiazole (Final Product)

-

Dissolve Intermediate B (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the final product by recrystallization or flash column chromatography.

Product Characterization

Confirmation of the structures of all intermediates and the final product is essential. The following analytical techniques are required:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, including the presence of the butyl and methyl groups and the aromatic thiazole protons.[8][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the synthesized compounds.[14][15]

-

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, such as the N-H stretches of the amino group and the characteristic strong asymmetric and symmetric stretches of the SO₂ group in the final product.[16]

-

Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the proposed molecular formula.

| Compound | Expected ¹H NMR Key Signals (δ ppm) | Expected MS (ESI+) [M+H]⁺ |

| Intermediate A | ~3.8 (s, 2H, -CH₂CN), ~2.6 (t, 2H, -S-CH₂-), ~2.4 (s, 3H, -COCH₃) | ~172.07 |

| Intermediate B | ~5.5-6.0 (br s, 2H, -NH₂), ~2.8 (t, 2H, -S-CH₂-), ~2.6 (s, 3H, -S-CH₃) | ~248.07 |

| Final Product | ~6.0-6.5 (br s, 2H, -NH₂), ~3.3 (t, 2H, -SO₂-CH₂-), ~2.7 (s, 3H, -S-CH₃) | ~280.06 |

Note: Expected values are approximate and should be confirmed by experimental data.

Conclusion and Future Perspectives

This guide outlines a robust and logical synthetic strategy for the novel compound 4-amino-5-butylsulfonyl-2-methylthiothiazole. The proposed multi-step synthesis, centered around a Hantzsch-type thiazole formation followed by oxidation, utilizes well-established reactions and readily available starting materials. The detailed protocols provide a clear and actionable path for laboratory synthesis.

The successful synthesis of this target molecule will provide a valuable new scaffold for drug discovery programs. Future work should focus on the biological evaluation of this compound and the synthesis of a library of analogues by varying the alkyl groups at the C2-thio and C5-sulfonyl positions to establish a comprehensive structure-activity relationship (SAR).

References

-

de la Cierva, M., de la Fuente, B., Martin, M. J., & Quiroga, M. L. (2004). Synthesis of 4-amino-5-H-2,3-dihydroisothiazole-1,1-dioxide ring systems on sugar templates via carbanion-mediated sulfonamide intramolecular cyclization reactions (CSIC protocols) of glyco-alpha-sulfonamidonitriles. The Journal of Organic Chemistry, 69(3), 843–856. [Link]

-

Jadhav, G. R., Shaikh, M. G., & Gaikwad, N. D. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 1-6. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Gewald synthesis of 2‐aminothiophenes. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

Al-Ostath, A. I., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

PubMed. (2025). An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors. PubMed. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Al-Ostath, A. I., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Sabry, Y. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

ResearchGate. (2026). An Expedient Synthesis of 2‐Acylthiazoles and 2‐Acyl‐4‐methyl‐5‐acetylthiazoles Using α‐Ketothioamides as Potential Acetylcholinesterase Inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 4,5-substituted-2-aminothiazoles 32–36. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (2024). Thiazole. Wikipedia, The Free Encyclopedia. [Link]

-

Szafrański, K., & Szafrańska, K. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Hussain, M., & J. M, J. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Hussain, M., & J. M, J. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. [Link]

-

Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

-

Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

-

Gontijo, T. B., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Preparation and characterization of some transition metal complexes of 4-amino-N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)benzenesulfonamide. ResearchGate. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of. JOCPR. [Link]

-

Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. Encyclopedia.pub. [Link]

-

Mattammal, M. B., et al. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical and Environmental Mass Spectrometry, 15(9), 495-499. [Link]

-

Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. MDPI. [Link]

-

Gobouri, A. A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

4-Amino-5-butylsulfonyl-2-methylthiothiazole mechanism of action in biological systems

An in-depth analysis of the existing scientific literature reveals a significant knowledge gap regarding the specific compound "4-Amino-5-butylsulfonyl-2-methylthiothiazole." There are no readily available research articles, patents, or database entries that describe its synthesis, biological activity, or mechanism of action in biological systems.

This compound does not appear to be a known drug, drug candidate, or widely studied research chemical. Its name suggests a specific chemical structure—a thiazole ring with four distinct substituent groups: an amino group at position 4, a butylsulfonyl group at position 5, and a methylthio group at position 2. While the individual chemical moieties (thiazole, sulfonyl, amino, methylthio) are common in medicinal chemistry and can be found in various bioactive molecules, the specific combination as named does not correspond to a characterized substance in the public domain.

Plausible, but hypothetical, mechanisms of action based on its chemical structure could include:

-

Kinase Inhibition: The thiazole core is a common scaffold in many kinase inhibitors. The specific substituents would determine its binding affinity and selectivity for the ATP-binding pocket of various kinases.

-

Enzyme Inhibition: The sulfonyl group might interact with active sites of other enzymes, potentially acting as a covalent or non-covalent inhibitor.

-

Receptor Modulation: The overall electronic and steric properties could allow it to bind to specific cell surface or nuclear receptors.

However, without any experimental data, these remain purely speculative.

A technical guide on the mechanism of action of 4-Amino-5-butylsulfonyl-2-methylthiothiazole cannot be constructed at this time due to the absence of scientific data. The core requirements of the prompt—citing authoritative sources, describing experimental protocols, and presenting validated data—cannot be fulfilled.

For a meaningful analysis, the compound would first need to be synthesized and then subjected to a comprehensive biological screening and characterization process, including but not limited to:

-

High-Throughput Screening (HTS): To identify any potential biological activity against a panel of targets.

-

Target Identification and Validation: Using techniques like affinity chromatography, genetic screening, or computational modeling to identify its molecular target(s).

-

Biochemical and Cellular Assays: To characterize its effect on the identified target and related signaling pathways.

-

In Vivo Studies: To assess its efficacy and safety in animal models.

Until such research is conducted and published, the mechanism of action of 4-Amino-5-butylsulfonyl-2-methylthiothiazole in biological systems remains unknown.

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Amino-5-butylsulfonyl-2-methylthiothiazole

Abstract: This technical guide provides a comprehensive analytical framework for the characterization of 4-Amino-5-butylsulfonyl-2-methylthiothiazole, a heterocyclic compound of interest in drug development. While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We detail the theoretical basis and practical methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists in pharmaceutical development, offering field-proven insights into experimental design, data interpretation, and the synergistic application of these techniques for unambiguous structural elucidation.

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery, the precise structural confirmation of novel chemical entities is a foundational requirement. The molecule 4-Amino-5-butylsulfonyl-2-methylthiothiazole (C₈H₁₄N₂O₂S₃, M.W.: 266.4 g/mol ) represents a class of sulfur and nitrogen-containing heterocycles that are prevalent in medicinal chemistry. Its unique combination of a thiazole core, an amino group, a methylthio substituent, and a butylsulfonyl chain presents a distinct analytical challenge. Each functional group contributes characteristic signals across different spectroscopic platforms, and only an integrated analytical approach can provide the necessary confidence in identity, purity, and structure.

This document serves as both a predictive guide and a methodological blueprint. We will dissect the molecule's structure to forecast its spectral signatures and provide standardized, self-validating protocols for acquiring high-quality data. The causality behind experimental choices—from solvent selection in NMR to ionization techniques in MS—is explained to empower the practicing scientist.

Molecular Structure Overview

A clear understanding of the molecular architecture is paramount before delving into its spectral analysis. The structure, shown below, features several key subunits that will be the focus of our investigation.

Figure 1: Molecular structure of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For a molecule with varied functional groups like this one, NMR is indispensable for confirming connectivity.

¹H NMR Analysis: A Proton-by-Proton Examination

Expertise & Rationale: The choice of solvent is critical. DMSO-d₆ is recommended as it is an excellent solvent for polar, heterocyclic compounds and its residual proton peak (δ ~2.50 ppm) typically does not obscure key signals. Furthermore, amine (-NH₂) protons are often observable as a broad singlet in DMSO-d₆, whereas they may exchange too rapidly in protic solvents like D₂O or CD₃OD.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~7.5 - 8.0 | br s | 2H | -NH₂ | Amine protons on a thiazole ring often appear downfield due to the ring's electronic properties. Their chemical shift can be variable and the peak is often broad due to quadrupole effects from the nitrogen and potential hydrogen bonding.[1] |

| ~3.3 - 3.5 | t, J ≈ 7.5 Hz | 2H | S-CH₂ -(CH₂)₂-CH₃ | The methylene group directly attached to the electron-withdrawing sulfonyl group is expected to be the most downfield signal of the butyl chain. |

| ~2.6 - 2.7 | s | 3H | S-CH₃ | The methylthio group protons will appear as a sharp singlet. Its position is slightly downfield due to the deshielding effect of the adjacent sulfur atom. |

| ~1.6 - 1.8 | m | 2H | S-CH₂-CH₂ -CH₂-CH₃ | This internal methylene group will show a complex multiplet due to coupling with two adjacent CH₂ groups. |

| ~1.3 - 1.5 | m | 2H | S-(CH₂)₂-CH₂ -CH₃ | The second internal methylene group, further from the sulfonyl group, will appear slightly more upfield. |

| ~0.8 - 1.0 | t, J ≈ 7.3 Hz | 3H | S-(CH₂)₃-CH₃ | The terminal methyl group of the butyl chain will appear as a triplet, being the most upfield signal due to its distance from electronegative atoms. |

Table 1: Predicted ¹H NMR data for 4-Amino-5-butylsulfonyl-2-methylthiothiazole.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvation: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

-

Data Acquisition: Insert the sample into a 400 MHz (or higher) NMR spectrometer.[2]

-

Parameter Setup: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

¹³C NMR Analysis: Mapping the Carbon Skeleton

Expertise & Rationale: A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon environment, offering a direct count of non-equivalent carbons and insight into their electronic nature. The chemical shifts are highly sensitive to the local environment, making this technique excellent for confirming the presence of the thiazole ring, sulfonyl, and alkyl groups.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

| Predicted δ (ppm) | Assignment | Rationale & Comparative Insights |

| ~170 - 175 | C -NH₂ (C4) | The C4 carbon of the thiazole ring, attached to the amino group, is expected to be significantly downfield. |

| ~165 - 170 | C -SMe (C2) | The C2 carbon, bonded to two sulfur atoms and a nitrogen, will also be highly deshielded. |

| ~120 - 125 | C -SO₂ (C5) | The C5 carbon, substituted with the sulfonyl group, will be downfield but less so than C2 and C4. Its exact position can be influenced by the electron-withdrawing nature of the sulfone.[3] |

| ~55 - 60 | S -C H₂- | The carbon alpha to the sulfonyl group will be the most downfield of the aliphatic carbons. |

| ~29 - 32 | -C H₂- | Internal methylene carbon of the butyl chain. |

| ~20 - 23 | -C H₂- | Internal methylene carbon of the butyl chain. |

| ~15 - 18 | S-C H₃ | The methylthio carbon is expected in the typical aliphatic region. |

| ~13 - 15 | -C H₃ | The terminal methyl carbon of the butyl chain will be the most upfield signal. |

Table 2: Predicted ¹³C NMR data for 4-Amino-5-butylsulfonyl-2-methylthiothiazole.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Setup: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Perform a proton-decoupled ¹³C experiment on a 100 MHz (or equivalent) spectrometer.

-

Parameter Setup: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.[4]

-

Processing: Process the FID with Fourier transformation. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and absorption of infrared radiation at that frequency produces a peak in the spectrum. For our target molecule, we expect to see clear signatures for the N-H, S=O, and various C-H and thiazole ring bonds. Attenuated Total Reflectance (ATR) is the preferred method for solid powders as it requires minimal sample preparation and ensures excellent sample-to-sample reproducibility.[5][6]

Predicted Key IR Absorption Bands (ATR-FTIR):

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3000 - 2850 | Medium-Strong | C-H Stretch | Butyl & Methyl Groups |

| ~1640 - 1600 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| ~1550 - 1500 | Medium | C=N Stretch | Thiazole Ring |

| 1320 - 1280 | Strong | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) |

| 1160 - 1120 | Strong | S=O Symmetric Stretch | Sulfonyl (-SO₂-) |

Table 3: Predicted FTIR absorption data for 4-Amino-5-butylsulfonyl-2-methylthiothiazole.[7][8][9]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.[5]

-

Sample Application: Place a small amount of the powdered sample (a few milligrams) directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the powder and the crystal surface.[6]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[6]

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information that corroborates NMR data. Electron Ionization (EI) is a classic "hard" ionization technique that induces reproducible fragmentation, creating a characteristic fingerprint for a molecule.[10][11] This is highly useful for structural elucidation, as the fragments correspond to the logical disassembly of the molecule.

Predicted Mass Spectrum (Electron Ionization): The molecular formula C₈H₁₄N₂O₂S₃ gives a monoisotopic mass of 266.02 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z 266 is expected, corresponding to the intact molecule minus one electron. The intensity may be moderate to low due to the potential for extensive fragmentation. The presence of three sulfur atoms will produce a characteristic isotopic pattern (M+2 peak at ~13% of M⁺•).

-

Key Fragmentation Pathways: Fragmentation often occurs at the weakest bonds or results in the formation of stable ions or neutral losses.[12]

-

Loss of Butyl Radical: Cleavage of the S-C(butyl) bond would lead to a fragment at m/z 209 . This is a very common pathway for alkyl sulfones.

-

Loss of SO₂: Fragmentation can involve the loss of sulfur dioxide (64 Da), a stable neutral molecule.

-

Thiazole Ring Cleavage: The thiazole ring itself can fragment. Common fragmentation patterns for thiazoles involve cleavage of the ring to produce smaller, stable ions.[13][14]

-

McLafferty-type Rearrangements: While less common for this specific structure, rearrangements involving the butyl chain are possible.

-

Table 4: Predicted key fragments in the EI mass spectrum.

| Predicted m/z | Proposed Identity |

| 266 | [M]⁺• (Molecular Ion) |

| 209 | [M - C₄H₉]⁺ |

| 145 | [M - C₄H₉ - SO₂]⁺ |

| 113 | [C₃H₃N₂S₂]⁺ (Fragment of the core structure) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or via a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[15] This process ejects an electron from the molecule, forming a radical cation (M⁺•).[11]

-

Mass Analysis: The newly formed ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Integrated Analytical Workflow

Figure 2: Workflow for integrated spectroscopic analysis.

Conclusion

The structural characterization of 4-Amino-5-butylsulfonyl-2-methylthiothiazole requires a multi-faceted spectroscopic approach. This guide has provided a predictive framework for its ¹H NMR, ¹³C NMR, FTIR, and Mass Spectra, grounded in the analysis of analogous chemical structures and fundamental principles. By following the detailed, field-tested protocols herein, researchers can confidently acquire and interpret the necessary data. The true power of this analysis lies not in any single spectrum, but in the convergence of all data points to a single, unambiguous structural assignment, ensuring the scientific integrity required for advancing drug development programs.

References

-

Srivastava, V. (n.d.). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 13, 2026, from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved January 13, 2026, from [Link]

-

PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved January 13, 2026, from [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Retrieved January 13, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 13, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 13, 2026, from [Link]

-

PubMed Central. (2018, October 24). Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy. Retrieved January 13, 2026, from [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved January 13, 2026, from [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 13, 2026, from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 13, 2026, from [Link]

-

Spectroscopy Online. (2023, May 3). New ATR FT-IR Mapping Method Helps Identify Ingredients in Herbal Medicines. Retrieved January 13, 2026, from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved January 13, 2026, from [Link]

-

Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved January 13, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 13, 2026, from [Link]

-

Mohamed, Y. A., et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved January 13, 2026, from [Link]

-

El-Emary, T. I. (2007). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences. Retrieved January 13, 2026, from [Link]

-

Reva, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Retrieved January 13, 2026, from [Link]

-

Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Retrieved January 13, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved January 13, 2026, from [Link]

-

University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 13, 2026, from [Link]

-

Li, S., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Retrieved January 13, 2026, from [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 13, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-4-methylthiazole. Retrieved January 13, 2026, from [Link]

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. 2-AMINO-5-(4-NITROPHENYLSULFONYL)THIAZOLE(39565-05-4) 13C NMR spectrum [chemicalbook.com]

- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Rapid and Integrated Quality Assessment of Organic-Inorganic Composite Herbs by FTIR Spectroscopy—Global Chemical Fingerprints Identification and Multiple Marker Components Quantification of Indigo Naturalis (Qing Dai) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 4-Amino-5-butylsulfonyl-2-methylthiothiazole

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, yet the elucidation of their mechanisms of action remains a significant bottleneck. The compound 4-Amino-5-butylsulfonyl-2-methylthiothiazole, a molecule with potential bioactivity given its thiazole scaffold, currently has no well-defined therapeutic targets. This guide provides a comprehensive, in-depth technical framework for the systematic identification and validation of its potential protein targets. We will move beyond a simple listing of techniques, delving into the strategic application of a multi-pronged approach that combines computational, biochemical, and cell-based methodologies. This document is intended to serve as a practical roadmap for researchers embarking on the target deconvolution of novel chemical entities.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening, a cornerstone of drug discovery, often yields compounds with desirable biological effects without a priori knowledge of their molecular targets.[1] This "black box" scenario, while fruitful for identifying novel bioactivities, necessitates a rigorous process of target deconvolution to understand the mechanism of action, predict potential off-target effects, and enable rational drug optimization.[2] The thiazole ring, a privileged scaffold in medicinal chemistry, is present in numerous approved drugs and is associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The subject of this guide, 4-Amino-5-butylsulfonyl-2-methylthiothiazole, with its unique substitution pattern, represents a novel chemical entity for which a systematic target identification strategy is paramount.

This guide will detail a logical workflow, from initial in silico predictions to definitive cellular target engagement, providing both the theoretical underpinnings and practical, step-by-step protocols for each experimental phase.

Initial Assessment and In Silico Target Prediction

Before embarking on resource-intensive experimental studies, computational methods can provide valuable initial hypotheses about the potential targets of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.[4] These in silico approaches leverage the compound's structure to predict its interactions with known protein targets.[5][6]

Ligand-Based Approaches

These methods compare the chemical structure of our lead compound to databases of molecules with known biological activities.[4] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

-

2D and 3D Similarity Searching: Utilizes algorithms to compare the topological and topographical features of 4-Amino-5-butylsulfonyl-2-methylthiothiazole against databases like ChEMBL, PubChem, and BindingDB.

-

Pharmacophore Modeling: Identifies the essential three-dimensional arrangement of chemical features of the molecule that are responsible for its biological activity. This pharmacophore model is then used to screen for proteins that have a complementary binding site.

-

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): These models are trained on large datasets of compounds and their activities to predict the biological profile of a new molecule.[4]

Structure-Based Approaches

If a high-quality 3D structure of potential protein targets can be obtained (either through experimental methods like X-ray crystallography or through homology modeling), we can computationally "dock" our compound into the binding sites of these proteins.[7]

-

Inverse/Reverse Docking: Instead of screening a library of compounds against a single target, this method screens a single compound (4-Amino-5-butylsulfonyl-2-methylthiothiazole) against a library of 3D protein structures.[4] This can generate a ranked list of potential binding partners.

Table 1: In Silico Target Prediction Tools

| Tool/Database | Approach | Description |

| ChEMBL | Ligand-Based | A database of bioactive molecules with drug-like properties. |

| PubChem | Ligand-Based | A public repository of small molecules and their biological activities. |

| BindingDB | Ligand-Based | A public database of measured binding affinities. |

| SwissTargetPrediction | Ligand-Based | A web server for predicting the most probable protein targets of a small molecule. |

| AutoDock | Structure-Based | A suite of automated docking tools. |

| Schrödinger Suite | Structure-Based | A comprehensive suite of molecular modeling software. |

Experimental Target Identification Strategies

Following the generation of initial hypotheses from in silico methods, a range of experimental techniques can be employed to identify the direct binding partners of 4-Amino-5-butylsulfonyl-2-methylthiothiazole within a complex biological system.

Affinity-Based Methods: Fishing for Targets

These methods rely on the specific interaction between our compound and its protein target(s).[8] The compound is used as "bait" to capture its binding partners from a cell lysate or tissue extract.[9]

This is a powerful and widely used technique for target identification.[10]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 4-Amino-5-butylsulfonyl-2-methylthiothiazole with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the biological activity of the compound.

-

Immobilization: Covalently attach the tagged compound to a solid support (e.g., agarose or magnetic beads).[11]

-

Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

-

Affinity Capture: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins, often using a denaturing buffer.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified in the experimental pulldown with those from a control pulldown (using beads without the compound or with an inactive analog) to identify specific binding partners.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Chemoproteomics Approaches

Chemoproteomics offers a suite of powerful techniques to study the interactions between small molecules and proteins on a proteome-wide scale.[12][13]

-

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that react with the active sites of specific enzyme families. If 4-Amino-5-butylsulfonyl-2-methylthiothiazole competes with the binding of an ABPP probe to a particular enzyme, it suggests that the compound targets that enzyme.

Genetic and Genomic Approaches

These methods identify genes that, when altered, affect the cellular response to the compound, thereby pointing to the target or its pathway.

The budding yeast, Saccharomyces cerevisiae, is a powerful model organism for drug target discovery due to its genetic tractability.[3][14]

-

Haploinsufficiency Profiling (HIP): A collection of heterozygous yeast deletion strains is screened for hypersensitivity to the compound. Increased sensitivity suggests that the deleted gene may be the drug's target or part of the target's pathway.

-

Multicopy Suppression Profiling: A library of yeast genes on high-copy plasmids is introduced into wild-type yeast, which are then screened for resistance to the compound. Overexpression of the drug's target can confer resistance.

CRISPR-Cas9 technology enables genome-wide loss-of-function screens in mammalian cells to identify genes that are essential for a compound's activity.[15]

Experimental Protocol: CRISPR-Cas9 Knockout Screen

-

Library Transduction: Introduce a genome-wide CRISPR knockout library into a relevant cancer cell line.

-

Compound Treatment: Treat the cell population with a cytotoxic concentration of 4-Amino-5-butylsulfonyl-2-methylthiothiazole.

-

Selection: Select for cells that are resistant to the compound.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and sequence the sgRNA-encoding regions.

-

Data Analysis: Identify sgRNAs that are enriched in the resistant population. The corresponding genes are candidate targets or essential pathway components.

Caption: CRISPR-Cas9 Knockout Screen Workflow.

Target Validation and Cellular Engagement

Once a list of candidate targets has been generated, it is crucial to validate these findings and confirm that the compound directly engages the target in a cellular context.

Biophysical Methods

These techniques directly measure the binding of the compound to the purified protein or in a cellular environment.

CETSA is a powerful method for confirming target engagement in intact cells and tissues.[16][17] The principle is that the binding of a ligand to a protein stabilizes it against thermal denaturation.[18]

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Treat intact cells with 4-Amino-5-butylsulfonyl-2-methylthiothiazole or a vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion and Future Directions

The identification of therapeutic targets for novel compounds like 4-Amino-5-butylsulfonyl-2-methylthiothiazole is a complex but essential process in drug discovery. The integrated strategy outlined in this guide, combining in silico prediction, experimental target fishing, and cellular validation, provides a robust framework for elucidating the mechanism of action. By systematically applying these methodologies, researchers can move from a phenotypic observation to a validated molecular target, paving the way for rational drug development and the potential translation of a novel chemical entity into a therapeutic agent.

References

-

Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

-

Chemoproteomic approaches to drug target identification and drug profiling. PubMed. [Link]

-

Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

A survey of yeast genomic assays for drug and target discovery. PMC - NIH. [Link]

-

Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds. The Royal Society. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

Phenotypic screening. Wikipedia. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

-

High-Content, Image-Based Screening for Drug Targets in Yeast. PLOS One. [Link]

-

Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. [Link]

-

Chemoproteomic strategies for drug target identification. A)... - ResearchGate. [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. [Link]

-

Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

-

Cellular thermal shift assay. Wikipedia. [Link]

-

Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link]

-

(PDF) In silico methods for drug-target interaction prediction. ResearchGate. [Link]

-

A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

-

Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

Setting molecular traps in yeast for identification of anticancer drug targets. PNAS. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

Drug Drop Test: How to Quickly Identify Potential Therapeutic Compounds for Mitochondrial Diseases Using Yeast Saccharomyces cerevisiae. MDPI. [Link]

-

Identification of Direct Protein Targets of Small Molecules | Request PDF. ResearchGate. [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

-

Phenotype-first screening for the identification of novel drug targets. PubMed. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

Chemoproteomics. Wikipedia. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

New Technique Reveals Where Proteins and Small Molecules Bind Together. Technology Networks. [Link]

Sources

- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 2. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 3. A survey of yeast genomic assays for drug and target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 9. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemoproteomics - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. longdom.org [longdom.org]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Exploring the Structure-Activity Relationship (SAR) of 4-Amino-5-butylsulfonyl-2-methylthiothiazole Analogs

An In-depth Technical Guide

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide focuses on a specific, highly functionalized scaffold: 4-Amino-5-butylsulfonyl-2-methylthiothiazole. We will dissect the structure-activity relationships (SAR) of this molecular core, providing a systematic exploration of how modifications to its key functional groups—the 4-amino, 5-butylsulfonyl, and 2-methylthio moieties—influence biological activity. This document synthesizes established principles of thiazole chemistry and SAR studies to provide a predictive framework for designing novel, potent, and selective therapeutic agents. Detailed synthetic protocols, workflow visualizations, and data interpretation strategies are presented to equip researchers in drug discovery and development with the necessary tools for lead optimization.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The 1,3-thiazole ring is a privileged heterocyclic scaffold due to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[3] The sulfur atom can participate in σ-hole interactions, while the nitrogen atom acts as a hydrogen bond acceptor, making the ring a versatile pharmacophore.[3] This versatility is evidenced by its presence in drugs like the antimicrobial sulfathiazole and the antifungal abafungin.[4]

The specific substitution pattern of 4-amino, 5-sulfonyl, and 2-thioether creates a molecule with distinct regions for potential target engagement:

-

The 4-Amino Group: A key site for hydrogen bonding and potential salt bridge formation.

-

The 5-Sulfonyl Group: A strong electron-withdrawing group and hydrogen bond acceptor that significantly influences the electronic character of the ring and can interact with specific receptor pockets.

-

The 2-Methylthio Group: A lipophilic moiety that can occupy hydrophobic pockets and serves as a handle for further chemical modification.

Understanding how to modulate these three positions is critical for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a systematic analysis of these modifications.

The Core Scaffold and Key Modification Points

The parent compound, 4-Amino-5-butylsulfonyl-2-methylthiothiazole (Molecular Formula: C₈H₁₄N₂O₂S₃), serves as our template.[5] The SAR exploration is structured around systematic modifications at three primary positions, designated as R¹, R², and R³.

Caption: Core structure of 4-Amino-5-butylsulfonyl-2-methylthiothiazole with key modification points.

Structure-Activity Relationship (SAR) Exploration

The following sections dissect the probable impact of structural modifications at each key position, drawing parallels from established SAR studies on related thiazole and sulfonamide-containing compounds.[6][7]

Modifications at the 4-Amino Group (R¹)

The 4-amino group is a critical interaction point. Its modification can drastically alter binding affinity and selectivity.

-

N-Acylation and N-Sulfonylation: Converting the primary amine to an amide or sulfonamide can introduce new hydrogen bond acceptors and lipophilic groups. SAR studies on related aminothiazoles have shown that N-acetyl or propionyl substitutions can significantly increase binding affinity for certain targets, such as adenosine A3 receptors.[8] This is often due to the new carbonyl or sulfonyl oxygen acting as a hydrogen bond acceptor, fulfilling a key interaction within the binding pocket.

-

N-Alkylation: Introducing small alkyl groups (methyl, ethyl) can probe steric tolerance in the binding site. However, this often comes at the cost of losing a hydrogen bond donor, which can be detrimental to activity. Secondary amines may retain activity, but tertiary amines are generally less favorable unless a specific lipophilic pocket can be engaged.

-

Replacement with Other Functional Groups: Replacing the amino group with a hydroxyl or methoxy group would fundamentally alter the electronic and hydrogen-bonding properties. This is a high-risk, high-reward modification that could uncover novel binding modes but is more likely to abolish activity.

Modifications of the 5-Sulfonyl Group (R²)

The butanesulfonyl group provides a combination of steric bulk, lipophilicity, and hydrogen bond accepting capacity.

-

Alkyl Chain Variation:

-

Shortening the Chain (e.g., methyl, ethyl): This reduces lipophilicity and may improve solubility. If the butyl chain extends into a non-optimal or solvent-exposed region, shortening it can improve potency.

-

Lengthening or Branching the Chain (e.g., isobutyl, hexyl): This increases lipophilicity and can enhance binding if a corresponding hydrophobic pocket exists. However, it may negatively impact solubility and metabolic stability.

-

-

Replacement of Sulfonyl with Sulfonamide: Introducing a sulfonamide (-SO₂NR'R'') at position 5 is a common isosteric replacement. This introduces a hydrogen bond donor (if R' is H) and allows for the introduction of diverse substituents (R'' group), providing a new vector for SAR exploration.[4][7] This modification can significantly enhance antibacterial activity in related scaffolds.[6][9]

-

Oxidation State Variation: Reducing the sulfonyl (-SO₂-) to a sulfoxide (-SO-) or sulfide (-S-) will decrease the hydrogen bond accepting strength and alter the geometry and electronic nature of the substituent. This can be a useful strategy to fine-tune activity and physical properties.

Modifications at the 2-Methylthio Group (R³)

The 2-methylthio group is a versatile handle for chemical modification.

-

Thioether Chain Variation: Similar to the sulfonyl chain, altering the alkyl group (e.g., ethyl, propyl, cyclopropylmethyl) can probe for specific hydrophobic interactions.

-